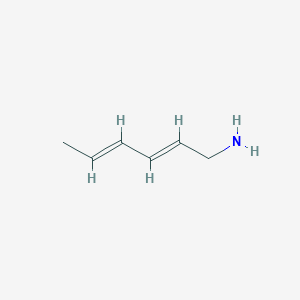

(2E,4E)-hexa-2,4-dien-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H,6-7H2,1H3/b3-2+,5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQDXHNZLXHDRZ-MQQKCMAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308679 | |

| Record name | (2E,4E)-2,4-Hexadien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61210-85-3 | |

| Record name | (2E,4E)-2,4-Hexadien-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61210-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4E)-2,4-Hexadien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 2e,4e Hexa 2,4 Dien 1 Amine As a Fundamental Building Block in Dienamine Chemistry

Dienamine chemistry, a powerful branch of organic synthesis, leverages the reactivity of dienamines—compounds containing a conjugated diene and an amine functional group. researchgate.netresearcher.lifegoogle.com (2E,4E)-hexa-2,4-dien-1-amine serves as a quintessential example and a fundamental building block in this field. The interplay between the electron-donating amine group and the conjugated π-system of the diene creates a unique electronic environment, making the molecule a potent nucleophile and a reactive diene for various transformations.

The primary utility of dienamines like this compound lies in their ability to participate in a range of chemical reactions, most notably cycloadditions and functional group manipulations. smolecule.comrsc.org These reactions allow chemists to construct complex molecular architectures with high degrees of control and efficiency.

Key Reactive Properties:

Nucleophilicity: The nitrogen atom's lone pair of electrons can be delocalized across the conjugated system, enhancing the nucleophilicity at specific carbon atoms. This allows for reactions with a variety of electrophiles.

Diene Reactivity: The conjugated diene system readily participates in pericyclic reactions, particularly the Diels-Alder reaction, to form six-membered rings, a common motif in many natural products and pharmaceuticals. smolecule.comrsc.org

The in situ generation of dienamine intermediates from α,β-unsaturated aldehydes and amines has become a cornerstone of asymmetric aminocatalysis, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.netrsc.org While this compound itself can be pre-formed, the principles of its reactivity are central to understanding these more complex catalytic cycles. rsc.org

Historical Trajectories and Key Milestones in Academic Research Involving 2e,4e Hexa 2,4 Dien 1 Amine

The exploration of dienamine chemistry has a rich history, with early work laying the foundation for the sophisticated applications seen today. The concept of enamines, the simpler cousins of dienamines, was pioneered by Mannich and Davidsen in 1936. rsc.org This was soon followed by the first use of a preformed dienamine in a Diels-Alder cycloaddition by Snyder in 1939, demonstrating their potential as electron-rich dienes. rsc.org

While specific early research singling out (2E,4E)-hexa-2,4-dien-1-amine is not extensively documented in readily available historical reviews, the general development of dienamine chemistry provides the context for its importance. The evolution of organocatalysis, particularly the use of chiral secondary amines to generate dienamine intermediates from enals, marked a significant leap forward. researchgate.netrsc.org This allowed for the remote functionalization of carbonyl compounds, targeting positions further away from the activating group. researchgate.net

A pivotal moment in the broader field was the development of dienamine catalysis for the asymmetric synthesis of complex molecules. Researchers like Jørgensen and others demonstrated the power of this strategy in achieving high regio- and stereoselectivity in reactions such as remote aziridination and the synthesis of intricate spirocyclic and polycyclic structures. rsc.org These advancements underscored the synthetic potential of the dienamine moiety, a core feature of this compound.

Significance of Stereochemical Configuration 2e,4e in Directing Research Avenues for Hexa 2,4 Dien 1 Amine

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is crucial in determining its physical and chemical properties. In the case of hexa-2,4-dien-1-amine, the (2E,4E) configuration is of paramount importance. This notation specifies that the substituents around both the C2-C3 and C4-C5 double bonds are on opposite sides, leading to a specific, extended geometry. windows.net

This defined stereochemistry has profound implications for its reactivity, particularly in stereoselective reactions:

Diels-Alder Reactions: The (2E,4E) geometry of the diene is critical for predicting and controlling the stereochemical outcome of Diels-Alder reactions. libretexts.org The concerted nature of this reaction means that the stereochemistry of the diene is directly translated into the stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) product. libretexts.org This predictability is a cornerstone of modern synthetic strategy.

Orbital Symmetry: The spatial arrangement of the p-orbitals in the (2E,4E) isomer influences the frontier molecular orbitals (HOMO and LUMO) that govern its pericyclic reactions. libretexts.orgmasterorganicchemistry.com This, in turn, dictates the allowed reaction pathways under thermal or photochemical conditions according to the Woodward-Hoffmann rules.

Enzyme-Catalyzed Reactions: In biochemical contexts, the precise shape of a molecule is critical for its interaction with enzyme active sites. The (2E,4E) configuration would be selectively recognized and transformed by specific enzymes, as demonstrated in studies on related diene systems. researchgate.net

Research has shown that different stereoisomers of a diene can lead to different products or reaction efficiencies. For instance, studies on related hexadiene systems highlight the distinct outcomes of reactions with different isomers. researchgate.net Therefore, the ability to synthesize and utilize the pure (2E,4E) isomer of hexa-2,4-dien-1-amine is essential for achieving specific and predictable synthetic outcomes.

Overview of Current Academic Research Paradigms and Future Opportunities for 2e,4e Hexa 2,4 Dien 1 Amine

Established Retrosynthetic Analyses and Forward Synthetic Pathways for this compound

The design of a synthetic route to this compound can be approached through several logical bond disconnections, primarily focusing on the carbon-nitrogen bond and the formation of the conjugated diene system.

Rational Design of Approaches Leveraging Conjugated Diene and Amine Functionalities

A primary retrosynthetic disconnection involves breaking the C-N bond, which points to two main precursor types: an electrophilic hexa-2,4-dienyl species and an ammonia (B1221849) equivalent, or a nucleophilic hexa-2,4-diene and an electrophilic aminating agent. The most straightforward forward synthetic approaches are derived from readily available starting materials that already contain the C6 backbone.

Two principal retrosynthetic pathways are considered:

Functional Group Interconversion (FGI) from an Oxygenated Precursor: This is one of the most common and direct routes. The target amine can be envisioned as arising from the reduction of a corresponding nitrogen-containing functional group, such as an azide (B81097) or an oxime, which in turn can be prepared from the corresponding alcohol or aldehyde. The most direct precursor is (2E,4E)-hexa-2,4-dienal, a commercially available compound derived from sorbic acid. The forward synthesis involves the reductive amination of this aldehyde. researchgate.net

Direct Amination of a Hydrocarbon Precursor: This approach involves the direct introduction of the amine group onto a pre-formed hexa-2,4-diene scaffold. This can be achieved via transition-metal-catalyzed hydroamination or allylic amination of 1,3-dienes. smolecule.com This strategy is attractive due to its atom economy but often faces challenges in controlling regioselectivity and stereoselectivity.

Amination Strategies for the Synthesis of Hexa-2,4-diene Scaffolds

The introduction of an amine functionality onto a hexa-2,4-diene framework can be accomplished through various methods, each with its own set of advantages and challenges.

Reductive Amination of (2E,4E)-hexa-2,4-dienal: This is a widely used method for synthesizing primary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the amine. Various reducing agents can be employed, with the choice influencing the reaction conditions and selectivity. Common reagents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Transition-Metal-Catalyzed Amination: Palladium and nickel catalysts are effective for the direct amination of hexa-2,4-diene using ammonia or primary amines at elevated temperatures. smolecule.com Palladium-catalyzed hydroamination of 1,3-dienes, in particular, represents an atom-economic approach to allylic amines. rsc.org These reactions often proceed via a π-allylpalladium intermediate, and the regioselectivity of the amine addition can be influenced by the ligand and reaction conditions. For example, the use of specific phosphine (B1218219) ligands can direct the amination to either the C1 or C3 position of the diene system.

The following table summarizes representative conditions for amination strategies on diene scaffolds.

| Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| (2E,4E)-Hexa-2,4-dienal | NH3, H2, Ru/ZrO2 | Water | 120 | This compound | ~85 | researchgate.net |

| 1,3-Cyclohexadiene | Aniline, [Pd(π-allyl)Cl]2/PPh3 | Toluene | 100 | N-cyclohex-2-en-1-yl-aniline | 95 | rsc.org |

| (E)-cinnamyl acetate | NH3 (aq) | THF | Room Temp | (E)-cinnamylamine | 91 | organic-chemistry.org |

Development of Novel and Green Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. This has led to the exploration of biocatalytic and advanced catalytic methods for amine synthesis.

Chemoenzymatic and Biocatalytic Syntheses of Chiral Hexadienyl Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, room temperature, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

Transaminases (TAs): Amine transaminases are particularly promising for the synthesis of chiral amines. They catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a carbonyl acceptor. diva-portal.org A transaminase could be used for the asymmetric reductive amination of (2E,4E)-hexa-2,4-dienal to produce a chiral version of the target amine. The equilibrium of this reaction can be driven to completion by using "smart" amine donors like lysine, where the ketone byproduct spontaneously cyclizes. sigmaaldrich.com

Reductive Aminases (RedAms) and Imine Reductases (IREDs): These enzymes catalyze the reduction of imines, formed in situ from an aldehyde or ketone and an amine, to the corresponding amine. They offer a direct and efficient route for reductive amination. nih.gov An engineered imine reductase has been shown to be effective in the conjugate reduction and reductive amination of (2E,4E)-hexa-2,4-dienal. dicp.ac.cn

Chemoenzymatic Cascades: These one-pot processes combine chemical and enzymatic steps to improve efficiency and reduce waste. For example, a laccase/TEMPO system can be used to oxidize a racemic allylic alcohol to the corresponding ketone, which is then asymmetrically aminated by a transaminase. researchgate.net Such a strategy could be adapted for the synthesis of chiral derivatives of this compound starting from the corresponding dienol.

The following table highlights examples of biocatalytic amination of unsaturated carbonyl compounds.

| Substrate | Enzyme System | Amine Donor | Product | Conversion/Yield (%) | ee (%) | Reference |

| Furfural | C. violaceum Transaminase | Isopropylamine | Furfurylamine | >99 | N/A | researchgate.net |

| Prochiral Ketones | Immobilized (R)-Transaminase | (R)-α-Methylbenzylamine | (R)-1-Phenylpropan-2-amines | 88-89 | >99 | acs.org |

| Racemic Allylic Alcohols | Laccase/TEMPO & Transaminase | Isopropylamine | Chiral Allylic Amines | 29-75 | 94->99 | researchgate.net |

| (2E,4E)-Hexa-2,4-dienal | Engineered Imine Reductase (EneIRED) | Allylamine | N-allyl-(2E,4E)-hexa-2,4-dien-1-amine | 69 | N/A | dicp.ac.cn |

Homogeneous and Heterogeneous Catalytic Methodologies in this compound Synthesis

The development of advanced catalytic systems is crucial for efficient and selective synthesis.

Homogeneous Catalysis: Transition metal complexes of palladium, ruthenium, and iridium are widely used in homogeneous catalysis for amination reactions.

Palladium: Palladium catalysts, often in combination with phosphine ligands, are effective for the hydroamination of 1,3-dienes. rsc.org The choice of ligand is critical for controlling regioselectivity.

Ruthenium: Ruthenium complexes have been developed for the hydroaminomethylation of 1,3-dienes, which involves a reductive C-C coupling to form homoallylic amines. rsc.orgrsc.orgresearchgate.net These catalysts can exhibit high regioselectivity.

Iridium: Iridium catalysts are particularly noteworthy for their ability to catalyze the asymmetric allylic amination of allylic carbonates and alcohols, even with ammonia as the nitrogen source, to produce chiral primary amines with high enantioselectivity. nih.govresearchgate.netacs.orgpkusz.edu.cnacs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, contributing to greener processes. Supported metal catalysts, such as Ru/ZrO₂, have shown high efficiency in the reductive amination of biomass-derived aldehydes and ketones in aqueous ammonia. researchgate.net The synthesis of amines from renewable resources, such as biomass-derived furfural, is a growing area of research, with catalysts like carbon-doped nickel nanoparticles showing promise. researchgate.netrsc.orgmdpi.comdtu.dk These approaches align with the principles of green chemistry by utilizing renewable feedstocks and developing more sustainable catalytic systems.

Principles of Sustainable Chemistry Applied to the Production of this compound

The application of sustainable, or green, chemistry principles to the synthesis of this compound is essential for minimizing the environmental impact of its production. These principles aim to reduce waste, conserve energy, and utilize renewable resources. Key strategies applicable to the synthesis of this dienamine include the selection of environmentally benign solvents, the use of catalytic rather than stoichiometric reagents, and the optimization of reaction conditions to maximize atom economy.

One of the primary considerations in the sustainable synthesis of this compound is the choice of starting materials. Ideally, these should be derived from renewable feedstocks. For instance, sorbic acid, which possesses the required C6 backbone, can be produced from bio-based sources. The conversion of sorbic acid or its derivatives to the target amine would represent a significant step towards a more sustainable manufacturing process.

The use of catalytic methods is another cornerstone of green chemistry. For the amination step, traditional methods often rely on stoichiometric amounts of harsh reagents. In contrast, modern catalytic approaches, such as borrowing hydrogen catalysis, offer a more atom-economical and environmentally friendly alternative. This method typically involves the use of a transition metal catalyst to facilitate the reaction between an alcohol (sorbyl alcohol) and an amine source (ammonia), producing water as the only byproduct.

The selection of solvents is also critical. Water is the most desirable solvent from a green chemistry perspective, and efforts are often made to develop aqueous-phase synthetic routes. Where organic solvents are necessary, the use of greener alternatives such as ethanol, 2-propanol, or supercritical fluids like carbon dioxide is encouraged over halogenated or volatile organic compounds.

The following table summarizes key green chemistry metrics and their potential application in the synthesis of this compound:

| Green Chemistry Metric | Application to this compound Synthesis |

| Atom Economy | Maximized by using catalytic methods that incorporate most of the atoms from the reactants into the final product. |

| E-Factor (Environmental Factor) | Minimized by reducing the amount of waste generated per unit of product, for example, by using recyclable catalysts. |

| Process Mass Intensity (PMI) | Reduced by optimizing the overall process to use less mass of materials (water, solvents, reagents) relative to the mass of the final product. |

| Renewable Feedstocks | Utilization of bio-derived precursors like sorbic acid to decrease reliance on petrochemical sources. |

By systematically applying these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Advanced Separation and Purification Techniques in Academic Synthesis of this compound

The isolation and purification of this compound from a reaction mixture present a unique set of challenges due to its polar nature and potential for isomerization or polymerization. Advanced separation techniques are therefore crucial for obtaining the compound in high purity, which is a prerequisite for its characterization and further use in academic research.

Column chromatography is a fundamental technique for the purification of amines. For this compound, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is often more effective than normal-phase chromatography. This is because the amine group can interact strongly with the acidic silica (B1680970) gel in normal-phase chromatography, leading to poor separation and potential degradation.

For more challenging separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significant advantages. Preparative HPLC allows for the isolation of milligram to gram quantities of the pure compound with high resolution. The choice of column and mobile phase is critical and would typically involve a C18 stationary phase with a buffered mobile phase (e.g., acetonitrile/water with a small amount of a volatile amine like triethylamine (B128534) to improve peak shape).

Supercritical Fluid Chromatography (SFC) is an increasingly popular green alternative to HPLC. SFC uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. This technique reduces the consumption of organic solvents, and the evaporation of the mobile phase is much faster and more energy-efficient, simplifying the isolation of the purified product.

The following table outlines various advanced separation techniques applicable to the purification of this compound:

| Separation Technique | Principle | Application to this compound Purification |

| Preparative HPLC | High-resolution liquid chromatography for isolating larger quantities of a compound. | Isolation of high-purity this compound from reaction byproducts and isomers. |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. | A greener alternative to HPLC, reducing organic solvent waste and simplifying product isolation. |

| Ion-Exchange Chromatography | Separation based on the charge of the molecule. | Can be used to capture the protonated amine from a mixture, followed by elution with a suitable buffer. |

| Azeotropic Distillation | Separation of components by forming an azeotrope with a solvent. | Potentially useful for removing water or other impurities that form azeotropes with the product or a solvent. |

The selection of the most appropriate purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. A multi-step purification strategy, combining techniques such as an initial extraction followed by preparative chromatography, is often necessary to achieve the highest purity levels required for rigorous academic study.

Mechanistic Investigations of Reactions Involving the Conjugated Diene Moiety

The conjugated diene system in this compound is a key determinant of its reactivity, participating in a range of pericyclic and addition reactions.

Studies on Diels-Alder Cycloaddition Reactions with this compound

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, proceeding via a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org this compound is expected to act as the diene component in such reactions. smolecule.com The presence of the electron-donating amine group can influence the reactivity and regioselectivity of the cycloaddition.

In a typical Diels-Alder reaction, the diene reacts with a dienophile, such as maleic anhydride (B1165640), to form a cycloadduct. smolecule.com For this compound, the reaction would proceed as follows:

Reaction Scheme: this compound + Maleic Anhydride → Cycloadduct

While specific experimental studies on the Diels-Alder reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar compounds like (2E,4E)-hexa-2,4-dien-1-ol. researchgate.net The reaction of the alcohol analog with maleic anhydride is known to be exothermic and can proceed rapidly, even in the absence of a solvent. researchgate.net It is anticipated that the amine would exhibit similar reactivity. The stereochemistry of the product would be governed by the well-established rules of the Diels-Alder reaction, favoring the endo product under kinetic control.

| Diene | Dienophile | Expected Product | Reference |

| This compound | Maleic Anhydride | Substituted cyclohexene (B86901) derivative | smolecule.com |

| (2E,4E)-hexa-2,4-dien-1-ol | Maleic Anhydride | 1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid | researchgate.net |

Electrophilic and Nucleophilic Addition Reactions to the Diene System

The conjugated double bonds of this compound are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. libretexts.org The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the two carbons bearing the positive charge, yielding a mixture of 1,2- and 1,4-addition products. The product distribution is often dependent on reaction conditions such as temperature.

Nucleophilic Addition: The formation of a dienamine from a primary amine and an α,β-unsaturated aldehyde can lead to nucleophilic character at the γ-position. nih.gov While this compound is not itself a dienamine formed in this manner, the electron-donating nature of the amine group enhances the nucleophilicity of the diene system, particularly at the C2 and C4 positions. Nucleophilic addition to dienamines is a key step in various organocatalytic reactions. nih.gov

Reaction Pathways Mediated by the Primary Amine Functionality of this compound

The primary amine group is a versatile functional group that can participate in a wide array of reactions, including condensations and N-functionalizations.

Condensation and Imine Formation Reactions of this compound

Primary amines readily react with aldehydes and ketones to form imines (also known as Schiff bases) through a condensation reaction. masterorganicchemistry.com This reaction typically occurs under mildly acidic conditions (pH 4-5) to facilitate the dehydration of the intermediate carbinolamine. pressbooks.pub

General Mechanism:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Dehydration: Elimination of a water molecule leads to the formation of an iminium ion.

Deprotonation: Removal of a proton from the nitrogen atom yields the final imine product and regenerates the acid catalyst. masterorganicchemistry.compressbooks.pub

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) |

N-Functionalization Reactions: Alkylation, Acylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, allowing for the introduction of various functional groups at the nitrogen center.

N-Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group.

N-Acylation: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide. A study on the acylation of piperazine (B1678402) with (2E,4E)-hexa-2,4-dienoyl chloride demonstrates the formation of a diacyl piperazine derivative. researchgate.net This indicates that the corresponding acyl chloride can be prepared from the related carboxylic acid and subsequently used to acylate other amines. By extension, this compound can be expected to undergo acylation.

N-Sulfonylation: The reaction of the amine with sulfonyl chlorides in the presence of a base provides sulfonamides.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The presence of both a diene and an amine functionality within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Cyclization: Intramolecular Diels-Alder (IMDA) reactions can occur if a suitable dienophile is tethered to the dienamine. nih.gov While there are no specific reports on IMDA reactions of this compound itself, studies on related dienamides have shown that they can undergo thermal intramolecular cycloaddition to produce complex polycyclic adducts. rsc.org Furthermore, dienamines can participate in intramolecular Michael additions, leading to the formation of cyclic compounds. csic.es

Rearrangement Reactions: Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de Dienyl amines can potentially undergo various rearrangement reactions. For instance, the Curtius rearrangement allows for the conversion of a carboxylic acid to an amine via an isocyanate intermediate. nih.gov While not a rearrangement of the amine itself, this reaction is relevant to the synthesis of amine derivatives. Other rearrangements, such as sigmatropic rearrangements, could also be envisioned depending on the specific substitution pattern and reaction conditions.

Role of this compound in Transition Metal-Catalyzed Processes

The unique structural features of this compound, possessing both a conjugated diene system and a primary amine group, make it a versatile substrate and ligand in transition metal-catalyzed reactions. These reactions are pivotal in organic synthesis for constructing complex molecular architectures.

Cross-Coupling Reactions Involving the Dienamine Scaffold

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the direct use of this compound in well-known cross-coupling reactions like Suzuki or Heck are not extensively documented in the provided results, the principles of such reactions can be applied to its scaffold. The amine group can act as a directing group, facilitating ortho-selective C-H activation, a common strategy in modern synthetic chemistry. nih.gov

For instance, palladium-catalyzed systems are widely employed for the cross-coupling of various substrates. nih.goveie.gr A plausible, though not explicitly demonstrated, reaction could involve the N-functionalization of this compound followed by a directed C-H activation of an aromatic group attached to the nitrogen. This approach is common for synthesizing N-heterocyclic compounds. nih.gov The diene moiety itself could potentially undergo coupling reactions, although this is less typical than reactions involving aryl or vinyl halides.

The related compound, (2E,4E)-hexa-2,4-dien-1-ol, has been utilized in the synthesis of intermediates for more complex molecules, showcasing the utility of the hexadiene framework in multi-step synthetic sequences that may involve cross-coupling. rug.nl

Hydroamination and Related Catalytic Additions to the Diene System

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. wikipedia.org The conjugated diene system of this compound presents multiple sites for potential hydroamination reactions, which can be catalyzed by a variety of metals, including alkali metals, early and late transition metals, and lanthanides. wikipedia.orgnih.gov

Catalytic hydroamination can proceed via several mechanisms, often involving either the nucleophilic attack on a metal-activated unsaturated bond or the insertion of the alkene into a metal-amide bond. wikipedia.org For a diene system like that in this compound, regioselectivity (1,2- vs. 1,4-addition) is a key consideration. The reaction can be performed intramolecularly to form heterocyclic structures or intermolecularly with another amine. wikipedia.org

While direct studies on the hydroamination of this compound are not specified, research on similar substrates provides insight. For example, tantalum and gold complexes have been shown to catalyze the hydroamination of alkynes and allenes. nih.govnih.gov Copper nanoparticles have also been used for the hydroamination of terminal alkynes. conicet.gov.ar These catalytic systems could potentially be adapted for the hydroamination of dienes.

Furthermore, the amine group in this compound can itself participate in addition reactions. For instance, it can act as a nucleophile. This reactivity is fundamental to its role as a building block in organic synthesis.

Advanced Kinetic and Mechanistic Studies of Reactions Involving this compound

Detailed kinetic and mechanistic studies on reactions specifically involving this compound are not extensively covered in the provided search results. However, we can infer potential reaction pathways and mechanistic details from studies on analogous systems.

The diene portion of the molecule is capable of participating in pericyclic reactions, most notably the Diels-Alder reaction. smolecule.comdokumen.pub The stereochemistry of the diene ((2E,4E) configuration) influences the stereochemical outcome of the cycloaddition products. dokumen.pub Kinetic studies of Diels-Alder reactions often reveal them to be concerted, passing through a single, cyclic transition state. The rate of these reactions can be significantly influenced by the electronic nature of both the diene and the dienophile.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For example, DFT calculations have been used to study the transmetalation step in the Suzuki-Miyaura reaction and the mechanism of copper-catalyzed oxidative coupling of alkynes. iciq.es Similar computational studies could provide detailed energetic profiles for reactions involving this compound, identifying transition states and intermediates and explaining observed regioselectivity and stereoselectivity.

Kinetic investigations of related hydroamination reactions catalyzed by lanthanide complexes have shown that the rate-determining step is often the β-insertion of the unsaturated substrate into the metal-amide bond. libretexts.org Isotopic labeling studies are also crucial for distinguishing between proposed mechanistic pathways. libretexts.org

Table of Reaction Parameters for Analogous Systems:

This table presents data from studies on related compounds and reactions, which can provide insights into the potential reactivity of this compound.

| Reaction Type | Catalyst System | Substrate(s) | Product(s) | Key Findings/Mechanistic Insights |

| Diels-Alder Cycloaddition | Thermal | (2E,4E)-hexa-2,4-diene and ethene | 4,5-dimethylcyclohex-1-ene | Illustrates the typical cycloaddition reactivity of the diene system. dokumen.pub |

| Hydroamination | Lanthanocene catalyst | Terminal aminoalkene | Cyclic amine | Mechanism involves protonolysis of the precatalyst, followed by β-insertion of the alkene into the La-amido bond. libretexts.org |

| Hydroamination | Cationic Gold(I)-CAAC complex | Alkynes and Ammonia | Imines, Enamines, Pyrroles | Demonstrates the activation of C-C multiple bonds by gold for N-H bond addition. nih.gov |

| Cross-Coupling | Pd(OAc)2 / Ligand | N-aryl-2-aminopyridines and alkynes | N-(2-pyridyl)indoles | Proceeds via C-H activation directed by the pyridine (B92270) nitrogen. nih.gov |

Quantum Chemical Calculations on Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of this compound at the atomic level. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. unito.it For conjugated systems like this compound, DFT calculations can predict a variety of properties, including optimized geometry, vibrational frequencies, and electronic energies. Different iminium pathways for enamine formation have been proposed and rationalized by theoretical calculations, mainly using density functional theory (DFT). unito.itacs.org

Theoretical calculations for related dienamines have shown that the E-dienamine is thermodynamically more stable. unito.itacs.orgnih.gov However, transition state calculations have often corroborated a kinetic preference for the formation of the Z-dienamine, which can be attributed to steric interactions in the transition state. unito.itacs.orgnih.gov In the context of organocatalysis, the delicate interplay between the substrate, catalyst, and electrophile, as revealed by DFT, results in highly effective remote stereocontrol in dienamine catalysis. unito.it

For a molecule like this compound, DFT calculations would typically involve geometry optimization to find the lowest energy conformation. Subsequent calculations can then provide data on bond lengths, bond angles, and dihedral angles. The table below illustrates the kind of data that would be generated from such a study.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (Note: These are illustrative values based on typical bond lengths and angles for similar conjugated amines and may not represent experimentally verified data.)

| Parameter | Value |

| C1-C2 Bond Length | 1.50 Å |

| C2=C3 Bond Length | 1.34 Å |

| C3-C4 Bond Length | 1.45 Å |

| C4=C5 Bond Length | 1.35 Å |

| C5-C6 Bond Length | 1.51 Å |

| C1-N Bond Length | 1.47 Å |

| C2-C3-C4 Bond Angle | 123° |

| C3-C4-C5 Bond Angle | 124° |

| H-N-H Bond Angle | 107° |

Furthermore, DFT is employed to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's reactivity and electronic excitation properties. For dienamines, the HOMO is of particular interest as it governs the nucleophilic character of the molecule, with significant contributions from the γ-carbon. researchgate.net

Ab Initio Methods for Describing Bonding and Reactivity

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for understanding bonding and reactivity. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate energy and property predictions. unito.itacs.org

For this compound, ab initio calculations would be instrumental in:

Accurate Energetics: Determining precise conformational energies and the energy barriers for rotation around single bonds.

Bonding Analysis: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the chemical bonds, including delocalization of the nitrogen lone pair and the π-electrons of the conjugated system. researchgate.net

Reactivity Indices: Calculating various reactivity descriptors that can predict the sites most susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into:

Conformational Sampling: Identifying the most populated conformations in different environments.

Solvation Effects: Understanding how solvent molecules interact with the amine and influence its structure and dynamics. This is particularly important for predicting reaction outcomes in solution.

Thermodynamic Properties: Calculating properties such as free energy and entropy associated with different conformational states.

Computational Exploration of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies.

Predicting Reactivity and Stereoselectivity in Reactions of this compound

DFT calculations have been successfully used to predict the reactivity and stereoselectivity of reactions involving dienamines. nih.govresearchgate.net For this compound, which can participate in reactions such as Diels-Alder and Michael additions, computational studies can:

Identify Favorable Reaction Pathways: By comparing the energy barriers of different potential reaction mechanisms.

Rationalize Stereochemical Outcomes: By analyzing the transition state geometries that lead to different stereoisomers. For instance, in organocatalyzed reactions, non-covalent interactions such as hydrogen bonds and CH−π interactions in the transition state are often responsible for the observed stereoselectivity. acs.org

Explain Regioselectivity: By examining the electronic properties (e.g., atomic charges, HOMO/LUMO coefficients) of the dienamine and the reacting partner.

Table 2: Representative Calculated Activation Energies for a Hypothetical Reaction of a Dienamine (Note: This table is for illustrative purposes to show the type of data generated in computational studies of reaction pathways.)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Path A (leading to Product X) | TS-A | 15.2 |

| Path B (leading to Product Y) | TS-B | 12.5 |

| Path C (leading to Product Z) | TS-C | 20.1 |

Based on these hypothetical values, Path B would be the most kinetically favored.

Understanding Catalytic Cycles Involving this compound

This compound can be involved in various catalytic cycles, either as a substrate or as part of a catalyst. Computational modeling is essential for understanding the intricate steps of these cycles. For instance, in aminocatalysis, the amine reacts with a carbonyl compound to form a dienamine intermediate, which then reacts with an electrophile. researchgate.net

Computational studies can elucidate:

The Structure of Catalytic Intermediates: Identifying the geometry and stability of species formed during the catalytic cycle.

The Role of the Catalyst: Understanding how the catalyst interacts with the substrates to lower the activation energy and control selectivity.

DFT calculations have been instrumental in clarifying the mechanisms of various catalytic reactions, including those involving primary amines. nih.gov These studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Structure-Reactivity and Structure-Property Relationships from Computational Models

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule like this compound. Through the use of theoretical models, such as Density Functional Theory (DFT), it is possible to predict and analyze its geometry, electronic structure, and reactivity. While specific, in-depth computational studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles of its structure-reactivity and structure-property relationships can be thoroughly understood by examining computational data for analogous conjugated systems and applying well-established theoretical concepts.

The reactivity of this compound is governed by the interplay between its conjugated π-system and the terminal primary amine group. The conjugated diene portion, with its delocalized π-electrons, is susceptible to electrophilic attack and participates in pericyclic reactions. The amine group, with its lone pair of electrons, acts as a nucleophile and a Brønsted-Lowry base. Computational models are essential in quantifying these characteristics.

Molecular Geometry and Electronic Distribution

The geometry of this compound, specifically its bond lengths and angles, is a direct reflection of the electronic delocalization within the molecule. In a fully saturated amine, the carbon-carbon single bonds would have a typical length of approximately 1.54 Å. However, in a conjugated system like this, the single bond situated between the two double bonds (the C3-C4 bond) is expected to be shorter due to partial double bond character. Conversely, the C=C double bonds are slightly elongated compared to a non-conjugated alkene (typically 1.34 Å). These structural features can be precisely quantified through geometry optimization calculations.

The distribution of electron density, often analyzed through calculated atomic charges (e.g., Mulliken or Natural Bond Orbital [NBO] charges), reveals the most electron-rich and electron-poor sites. The nitrogen atom of the amine group is anticipated to have a significant negative partial charge, making it a primary site for protonation and reaction with electrophiles. The conjugated carbon backbone will exhibit a more complex charge distribution, with certain carbon atoms being more susceptible to nucleophilic or electrophilic attack. For instance, in dienamine catalysis, the γ-carbon (C4) often acts as a nucleophilic center. rsc.org

To illustrate these structural and electronic features, the following table presents representative calculated data for a similar conjugated system, 1-amino-1,3-butadiene, obtained from DFT calculations. These values provide a reasonable approximation of the properties expected for this compound.

Table 1: Representative Calculated Geometrical and Electronic Parameters for a Conjugated Dienamine System (1-amino-1,3-butadiene) (Note: These are illustrative values for an analogous compound and not experimentally determined or specifically calculated values for this compound.)

| Parameter | Atom(s) | Calculated Value | Interpretation |

| Bond Lengths (Å) | |||

| C1=C2 | 1.35 Å | Typical double bond length, slightly elongated by conjugation. | |

| C2-C3 | 1.45 Å | Shorter than a typical C-C single bond, indicating partial double bond character. | |

| C3=C4 | 1.36 Å | Double bond character. | |

| C4-N | 1.39 Å | Shorter than a typical C-N single bond, indicating delocalization of the nitrogen lone pair. | |

| Atomic Charges | |||

| N | -0.45 e | High negative charge, indicating a nucleophilic and basic center. | |

| C1 | -0.20 e | Negative charge, potential site for electrophilic attack. | |

| C2 | +0.10 e | Positive charge, susceptible to nucleophilic attack. | |

| C3 | -0.15 e | Negative charge, potential site for electrophilic attack. | |

| C4 | +0.25 e | Significant positive charge, activated towards nucleophilic attack. |

Frontier Molecular Orbitals and Reactivity

The reactivity of a molecule is often dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity and its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electrophilicity and electron affinity). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the nitrogen lone pair and the conjugated diene system. This high-energy HOMO makes the molecule a good electron donor. The LUMO will be the corresponding π* antibonding orbital. The presence of the electron-donating amine group raises the energy of the HOMO and slightly raises the energy of the LUMO compared to the parent diene, generally leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles.

Computational studies on dienamines formed from α,β-unsaturated aldehydes have shown that the HOMO is delocalized over the N-C=C-C=C backbone, with large coefficients on the nitrogen and the γ-carbon, confirming these as the primary nucleophilic sites. rsc.org The LUMO is typically distributed over the carbon framework, indicating that in reactions with nucleophiles, these carbon atoms are the electrophilic sites.

Table 2: Representative Frontier Molecular Orbital Data for a Conjugated Dienamine System (Note: These are illustrative values for an analogous compound and not experimentally determined or specifically calculated values for this compound.)

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -5.8 eV | Relatively high energy, indicating good nucleophilicity and ease of oxidation. |

| LUMO Energy | +0.5 eV | Positive value, indicating a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicates a reactive molecule, susceptible to chemical transformation. |

These computational insights into the structure-reactivity and structure-property relationships of this compound are invaluable for predicting its behavior in chemical reactions. They provide a theoretical foundation for understanding its role as a versatile building block in organic synthesis, for example, in Diels-Alder reactions where it acts as the diene, or in Michael additions where the γ-carbon can act as a nucleophile. chemspider.com The electronic properties elucidated by these models are also fundamental to understanding its potential applications in materials science, where conjugated systems are of great interest.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 2e,4e Hexa 2,4 Dien 1 Amine in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (2E,4E)-hexa-2,4-dien-1-amine. It provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the connectivity and, importantly, the stereochemistry of the double bonds.

Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift increments for similar structural motifs, such as allylic amines and conjugated dienes. pdx.eduoregonstate.edunetlify.app

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| C1 | ~3.2 - 3.4 | ~40 - 45 | d | Protons on a carbon adjacent to a nitrogen and a double bond. |

| C2 | ~5.6 - 5.8 | ~125 - 130 | dt | Olefinic proton coupled to C1 and C3 protons. |

| C3 | ~6.0 - 6.2 | ~130 - 135 | m | Olefinic proton coupled to C2 and C4 protons. |

| C4 | ~5.7 - 5.9 | ~128 - 133 | m | Olefinic proton coupled to C3 and C5 protons. |

| C5 | ~5.5 - 5.7 | ~120 - 125 | dq | Olefinic proton coupled to C4 and C6 protons. |

| C6 | ~1.7 - 1.9 | ~15 - 20 | d | Methyl protons coupled to the C5 proton. |

| NH₂ | ~1.5 - 2.5 | - | br s | Chemical shift is concentration and solvent dependent. |

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals of this compound and confirming its structure. nih.govspectroscopyonline.com

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. spectroscopyonline.com For instance, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, C4 and C5, and C5 and C6, confirming the contiguous chain of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY would be crucial in confirming the E configuration of the double bonds by observing through-space correlations between non-coupled protons that are close in space due to the stereochemistry.

Advanced Pulsed Field Gradient (PFG) and Diffusion NMR Experiments

Pulsed Field Gradient (PFG) NMR experiments are valuable for studying molecular size, diffusion, and intermolecular interactions. wpmucdn.comnih.gov Diffusion-ordered spectroscopy (DOSY), a PFG NMR technique, could be employed to study the self-diffusion coefficient of this compound. youtube.com This can be particularly useful in mechanistic studies, for example, by monitoring the change in diffusion coefficients of reactants, intermediates, and products during a reaction, providing insights into changes in molecular size and aggregation states. utexas.edu

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Structural Confirmation and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions, which provides valuable structural information. nih.gov

For this compound (C₆H₁₁N, exact mass: 97.0891), the molecular ion peak [M]⁺ would be observed in the mass spectrum. A prominent fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comyoutube.commiamioh.eduwhitman.edulibretexts.org

Predicted HRMS Fragmentation of this compound

| Fragment Ion | Predicted m/z | Proposed Structure | Fragmentation Pathway |

| [M]⁺ | 97.0891 | C₆H₁₁N⁺ | Molecular Ion |

| [M-H]⁺ | 96.0813 | C₆H₁₀N⁺ | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 82.0735 | C₅H₈N⁺ | Loss of a methyl radical from the C6 position |

| [CH₂=NH₂]⁺ | 30.0344 | CH₄N⁺ | α-cleavage at the C1-C2 bond |

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹⁵N for ¹⁴N), can be used in conjunction with HRMS to trace the pathways of atoms in chemical reactions and to elucidate fragmentation mechanisms.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. pdx.edurockymountainlabs.comyoutube.comexcillum.com For this compound, these techniques would be used to identify the characteristic vibrations of the primary amine and the conjugated diene system.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Weak | Medium to Strong (FTIR) spectroscopyonline.comspectroscopyonline.comrockymountainlabs.comorgchemboulder.com |

| N-H (primary amine) | Scissoring (Bend) | 1650 - 1580 | Weak | Medium (FTIR) orgchemboulder.com |

| C=C (conjugated diene) | Stretch | ~1650 and ~1600 | Strong | Strong (Raman) nih.govroyalsocietypublishing.orgnih.govresearchgate.netresearchgate.net |

| C-N | Stretch | 1250 - 1020 | Medium | Medium (FTIR) orgchemboulder.com |

| =C-H | Bend (out-of-plane) | ~965 | Medium | - |

The C=C stretching vibrations of the conjugated diene system are expected to be strong in the Raman spectrum due to the change in polarizability during these vibrations. royalsocietypublishing.orgnih.gov Conversely, the N-H stretching and bending vibrations of the primary amine are typically more prominent in the FTIR spectrum due to the significant change in dipole moment. spectroscopyonline.comspectroscopyonline.comrockymountainlabs.comorgchemboulder.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgresearchgate.netresearchgate.netlibretexts.orgnih.gov While obtaining suitable crystals of the free amine might be challenging, derivatization to form a salt (e.g., a hydrochloride or tartrate salt) often facilitates crystallization.

A successful crystal structure analysis would provide precise information on:

Bond lengths and angles: Confirming the expected values for sp² and sp³ hybridized carbons and the C-N bond.

Conformation: Revealing the preferred conformation of the molecule in the solid state.

Stereochemistry: Unambiguously confirming the (E,E)-configuration of the double bonds.

Intermolecular interactions: Identifying hydrogen bonding networks involving the amine group and any counter-ions, as well as other non-covalent interactions that dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Analysis of Chiral Analogues

While this compound itself is achiral, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential for studying chiral analogues or derivatives. youtube.comresearchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. nih.govutexas.edunih.govnih.govresearchgate.net

For a chiral derivative of this compound, CD spectroscopy could be used to:

Determine enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample. nih.govnih.gov

Assign absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectra of known related compounds, the absolute stereochemistry of a chiral center can often be determined. orgchemboulder.comnih.gov

Analyze conformation: The CD spectrum is sensitive to the solution-state conformation of a molecule, providing insights into the spatial arrangement of chromophores.

Applications of 2e,4e Hexa 2,4 Dien 1 Amine in Advanced Organic Synthesis and Materials Science

(2E,4E)-hexa-2,4-dien-1-amine as a Versatile Chiral Synthon in Asymmetric Synthesis

The concept of a chiral synthon is central to asymmetric synthesis, where a stereochemically defined building block is incorporated into a larger molecule to control its three-dimensional structure. While direct applications of chiral this compound as a synthon are not extensively documented, the broader class of chiral dienamines and dienes serves as a powerful tool in enantioselective transformations. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity. nih.gov

Chiral 1-amino-3-siloxy-1,3-butadienes, which share the core dienamine motif, have been successfully employed in Diels-Alder reactions. nih.gov These chiral dienes react with various dienophiles to produce cycloadducts with high diastereoselectivity. Subsequent hydrolysis of these adducts yields enantiomerically enriched cyclohexenones, demonstrating the effective transfer of chirality from the dienamine synthon to the final product. nih.gov This methodology underscores the potential of chiral derivatives of this compound to serve as valuable synthons in asymmetric synthesis.

The table below summarizes the enantiomeric excess (ee) achieved in the synthesis of cyclohexenones using a chiral amino siloxy diene with different dienophiles, illustrating the versatility of this approach.

| Dienophile | Product | Enantiomeric Excess (ee) |

| Acrolein | 4-Formylcyclohexenone | 92% |

| Methyl vinyl ketone | 4-Acetylcyclohexenone | 95% |

| Methacrolein | 4-Formyl-5-methylcyclohexenone | >98% |

| Ethyl acrylate | 4-Ethoxycarbonylcyclohexenone | 85% |

Role in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

Dienamine intermediates are pivotal in the total synthesis of complex natural products and pharmaceutical ingredients, offering efficient pathways to construct intricate molecular frameworks. nih.govnih.gov The reactivity of the dienamine moiety in cycloaddition and Michael addition reactions makes it a valuable tool for synthetic chemists. researchgate.netcjps.org

A notable example is the five-step total synthesis of the vinca (B1221190) alkaloid catharanthine, which proceeds through a reactive dienamine intermediate. nih.govillinois.edunih.gov Although this dienamine is generated in situ from a lactam rather than from pre-formed this compound, the strategy highlights the power of dienamine chemistry in simplifying complex synthetic routes. The dienamine readily undergoes a [4+2] cycloaddition, rapidly building the core isoquinuclidine structure of the natural product. nih.govillinois.edunih.gov

In the realm of pharmaceutical intermediates, dienamine catalysis has been employed in the asymmetric synthesis of diheteroarylalkanals, which have shown potential as antiproliferative agents against cancer cell lines. nih.gov This one-pot reaction combines dienamine activation with a Friedel-Crafts reaction, demonstrating an efficient approach to biologically active molecules. nih.gov The development of such synthetic strategies is crucial for the discovery and production of new anticancer drugs. researchgate.netnottingham.ac.ukresearchgate.netresearchgate.net

The following table presents data on the antiproliferative activity of a synthesized diheteroarylalkanal against various cancer cell lines.

| Cancer Cell Line | GI50 (µM) |

| A549 (Lung) | 2.5 |

| HBL-100 (Breast) | 3.1 |

| HeLa (Cervical) | 1.8 |

| SW1573 (Lung) | 4.2 |

| WiDr (Colon) | 2.9 |

Development of Novel Polymeric Materials and Copolymers Utilizing this compound

The incorporation of functional groups into polymers is a key strategy for creating materials with tailored properties. The amine and diene functionalities of this compound make it an attractive monomer for the synthesis of functional polymers. nih.govrsc.orgstrath.ac.ukmdpi.com

Polymerization Strategies Incorporating Dienamine Units

Amine-functionalized diene-based polymers can be synthesized via free radical polymerization. nih.gov These polymers exhibit interesting properties, such as being hydrophobic in their neutral state and becoming hydrophilic and water-soluble upon quaternization of the amine groups. nih.gov This switchable solubility opens up applications in areas like coatings, adhesives, and as additives to modify the properties of other polymers. nih.gov While specific polymerization of this compound is not extensively detailed, the principles of diene polymerization are well-established.

Controlled polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) are also relevant. Although amines can sometimes interfere with ruthenium-based ROMP catalysts, strategies such as using tertiary amines or protecting the amine functionality have been developed to overcome this limitation. researchgate.netnih.gov This allows for the synthesis of well-defined amine-functionalized polymers with controlled molecular weights and architectures. mdpi.com20.210.105nih.gov

The table below shows the molecular weights and polydispersity indices (PDI) of amine-functionalized diene-based polymers synthesized using different initiators.

| Initiator | Number Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| AIBN | 35,000 | 1.8 |

| t-BPA | 42,000 | 1.7 |

| t-BHP | 52,000 | 1.6 |

| t-BPO | 72,000 | 1.5 |

Surface Functionalization and Hybrid Material Synthesis

The amine group of this compound can be utilized for the surface functionalization of various materials, including nanoparticles. nih.govfrontiersin.orgnih.govcd-bioparticles.net Surface modification of silica (B1680970) nanoparticles with amino-containing molecules is a common strategy to create hybrid organic-inorganic materials with enhanced properties. mdpi.comchemmethod.commdpi.com These functionalized nanoparticles can be used in catalysis, as drug delivery vehicles, and in various biomedical applications. researchgate.net The grafting of amine groups onto silica surfaces can be achieved through co-condensation of tetraethoxysilane (TEOS) with aminoalkoxysilanes. udsm.ac.tz The resulting materials possess active sites that can catalyze organic reactions. udsm.ac.tz

Design and Synthesis of Ligands and Catalysts Based on the this compound Scaffold

The diene and amine functionalities of this compound make its scaffold a promising candidate for the design of novel ligands for asymmetric catalysis. Chiral dienes and diamines are well-established classes of ligands that can coordinate with transition metals to form highly effective and enantioselective catalysts. nih.govrsc.orgnih.govnih.govscu.edu.cnnih.govbeilstein-journals.org

Chiral diene ligands, for instance, have been shown to be superior to traditional phosphine (B1218219) ligands in certain rhodium-catalyzed asymmetric addition reactions, in terms of both catalytic activity and enantioselectivity. nih.gov Similarly, chiral diamine-metal complexes are widely used in various asymmetric transformations. While specific ligands derived from this compound are yet to be extensively reported, its structure provides a clear blueprint for the development of new chiral ligands. For example, derivatization of the amine group with chiral auxiliaries could lead to a new class of chiral dienamine ligands.

Ruthenium-based metathesis catalysts are another area where ligands based on this scaffold could find application. mdpi.comnih.govnih.govsigmaaldrich.commdpi.com The development of novel ligands is a continuous effort in the field of catalysis to improve catalyst stability, activity, and selectivity.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. rsc.org Hydrogen bonding is a key interaction in designing supramolecular structures. nih.govcjps.orgillinois.edunih.gov The amine group in this compound can act as both a hydrogen bond donor and acceptor, suggesting its potential role in forming supramolecular polymers and other self-assembled architectures.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can self-assemble in solution to form structures like micelles and vesicles. nih.govstrath.ac.uknih.govresearchgate.net By attaching a long alkyl chain to the amine group of this compound, it could be transformed into an amphiphilic molecule. The self-assembly of such derivatives could lead to the formation of novel nanomaterials with potential applications in drug delivery and other biomedical fields.

Synthesis and Academic Research on Derivatives and Analogues of 2e,4e Hexa 2,4 Dien 1 Amine

Systematic Synthesis of Substituted and Stereoisomeric (2E,4E)-hexa-2,4-dien-1-amine Analogues

The synthesis of analogues of this compound is primarily achieved through modifications of the starting materials, typically (2E,4E)-hexa-2,4-dienal or related precursors. These systematic syntheses allow for the introduction of a variety of substituents at different positions of the hexadienamine backbone, as well as the generation of different stereoisomers.

A common synthetic route involves the reductive amination of (2E,4E)-hexa-2,4-dienal. This method is versatile, allowing for the introduction of various substituents on the amine nitrogen by using primary or secondary amines instead of ammonia (B1221849). Catalytic hydrogenation, for instance with palladium on carbon (Pd/C) or Raney Nickel, is a frequently employed reduction method. The integrity of the stereochemistry of the diene system is a critical aspect to monitor during these transformations, often verified using NMR spectroscopy to confirm the E/Z configuration of the double bonds.

Another approach is the nucleophilic substitution of derivatives of (2E,4E)-hexa-2,4-dien-1-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by ammonia or a primary/secondary amine to yield the desired substituted hexadienamine.

The synthesis of stereoisomers, such as the (2Z,4E), (2E,4Z), or (2Z,4Z) isomers, typically requires the stereoselective synthesis of the corresponding hexadienal or hexadienol precursors. This can be a challenging synthetic task, often involving multi-step sequences and specialized reagents to control the geometry of the double bonds.

While extensive libraries of systematically substituted this compound analogues are not widely reported in publicly accessible literature, the following table illustrates the types of analogues that could be synthesized using established methods.

| Substituent Position | Type of Analogue | Potential Synthetic Precursor |

| N-substitution | N-alkyl, N-aryl | (2E,4E)-hexa-2,4-dienal and corresponding primary amine |

| C1-substitution | Alkyl, Aryl | Substituted allylic halide and a suitable amine |

| C2-C5 substitution | Alkyl, Halogen | Correspondingly substituted hexadienal |

| Stereoisomers | (2Z,4E), (2E,4Z), (2Z,4Z) | Stereoisomerically pure hexadienals or hexadienols |

Structure-Reactivity and Structure-Functionality Correlations in Series of Hexadienamine Derivatives

The relationship between the structure of hexadienamine derivatives and their reactivity or functionality is a key area of academic inquiry. The electronic nature of the dienamine, arising from the conjugation of the nitrogen lone pair with the diene system, makes these compounds potent nucleophiles and reactive dienes in cycloaddition reactions.

In the context of structure-reactivity, studies on related dienamine systems have shown that the nucleophilicity of the dienamine is significantly influenced by the substituents on the nitrogen atom and on the diene backbone. Electron-donating groups on the nitrogen or the diene generally increase the electron density of the system, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity.

The (2E,4E) geometry of the diene is crucial for its reactivity in concerted reactions like the Diels-Alder reaction. This specific stereochemistry dictates the approach of the dienophile and the stereochemical outcome of the resulting cyclohexene (B86901) product. Any deviation from this geometry can lead to different products or a decrease in reaction efficiency.

The following interactive table illustrates a hypothetical structure-reactivity relationship for N-substituted this compound analogues in a model reaction, such as a Diels-Alder reaction with a standard dienophile. The reactivity is qualitatively described based on the expected electronic effects of the substituents.

| N-Substituent | Electronic Effect | Expected Relative Reactivity |

| -H | Neutral | Baseline |

| -CH3 | Electron-donating | Increased |

| -Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Slightly decreased to comparable |

| -C(O)CH3 | Electron-withdrawing | Decreased |

Exploration of Steric and Electronic Effects on the Chemical Behavior of Analogues

The chemical behavior of this compound analogues is governed by a delicate interplay of steric and electronic effects. These effects can influence reaction rates, regioselectivity, and stereoselectivity.

Electronic Effects: The electronic nature of substituents on the aromatic ring of N-aryl analogues, for example, can significantly alter the reactivity of the dienamine. Electron-donating groups (e.g., -OCH3, -CH3) on the aryl ring increase the electron density on the nitrogen, which is then delocalized into the diene system, enhancing its nucleophilicity and reactivity in reactions such as electrophilic additions or cycloadditions. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) have the opposite effect, decreasing the reactivity.

Steric Effects: Steric hindrance plays a crucial role in determining the accessibility of the reactive sites in the dienamine. Bulky substituents on the nitrogen atom or near the diene can hinder the approach of reactants. For instance, in a Diels-Alder reaction, a bulky N-substituent might favor the formation of one regioisomer over another by sterically blocking one of the possible reaction pathways. Similarly, steric bulk on the diene backbone can influence the facial selectivity of the reaction.

In organocatalysis, where dienamines are often formed as reactive intermediates, both steric and electronic properties of the catalyst and the substrate are critical for achieving high enantioselectivity. The stereochemical outcome of such reactions is often dictated by the transition state, where subtle steric and electronic interactions determine the favored reaction pathway.

Development of Novel Methodologies for Derivatization of the this compound Core

Research in the field of synthetic methodology is continuously seeking new and more efficient ways to derivatize core structures like this compound. These efforts are aimed at accessing novel analogues with diverse functionalities and substitution patterns.

One area of development is the use of transition metal-catalyzed cross-coupling reactions to introduce substituents onto the hexadienamine backbone. For example, palladium-catalyzed reactions could potentially be used to form C-C or C-N bonds at various positions of the diene system, although the presence of the amine functionality might require a protection strategy.

Another avenue of research is the development of novel catalytic systems for the asymmetric functionalization of the dienamine. This is particularly relevant in the synthesis of chiral molecules. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective functionalization of compounds that can form dienamine intermediates.

Furthermore, methodologies for the direct functionalization of C-H bonds are a growing area of interest in organic synthesis. The development of such methods for the this compound core would provide a highly atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.

While specific novel methodologies tailored exclusively for the derivatization of this compound are not extensively documented, the broader advancements in synthetic organic chemistry provide a toolkit of potential reactions that could be adapted for this purpose.

Future Directions and Emerging Research Avenues for 2e,4e Hexa 2,4 Dien 1 Amine

Unexplored Synthetic Transformations and Catalytic Cycles

While dienamine chemistry has become a significant area of organocatalysis, the full synthetic potential of pre-formed and isolated dienamines like (2E,4E)-hexa-2,4-dien-1-amine remains to be unlocked. Future research is likely to focus on several key areas:

Novel Pericyclic Reactions: Beyond the well-established Diels-Alder reaction, there is an opportunity to explore other pericyclic reactions. The specific (2E,4E) geometry is crucial for predicting and controlling the stereochemical outcomes of these reactions, as dictated by the Woodward-Hoffmann rules. Research into less common cycloadditions, such as [6π+4π] or [8π+2π] cycloadditions with suitable partners, could lead to the synthesis of complex polycyclic systems that are otherwise difficult to access.